molecular formula C17H23FN2O2 B2483728 2-(4-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2320667-60-3

2-(4-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2483728
CAS No.: 2320667-60-3
M. Wt: 306.381
InChI Key: NGJIOYHGMKXOEU-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, an oxan-4-yl group, and a pyrrolidin-3-yl group attached to an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the oxan-4-yl moiety.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using a fluorophenyl halide and a suitable catalyst.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a ligand for specific receptors or enzymes.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
  • 2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
  • 2-(4-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide

Uniqueness

2-(4-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity to targets, and overall pharmacokinetic profile compared to its analogs with different substituents.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c18-14-3-1-13(2-4-14)11-17(21)19-15-5-8-20(12-15)16-6-9-22-10-7-16/h1-4,15-16H,5-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJIOYHGMKXOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=C(C=C2)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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